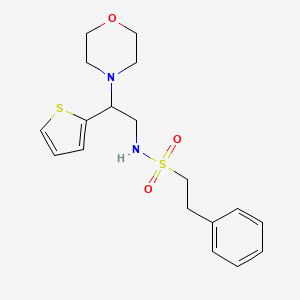

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c21-25(22,14-8-16-5-2-1-3-6-16)19-15-17(18-7-4-13-24-18)20-9-11-23-12-10-20/h1-7,13,17,19H,8-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIGVBLQIGCKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of histone deacetylase (HDAC) inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 307.39 g/mol

This compound features a morpholino group, a thiophene ring, and a sulfonamide moiety, which contribute to its biological activity.

Histone Deacetylase Inhibition

One of the primary biological activities associated with this compound is its inhibitory effect on histone deacetylases, particularly HDAC6. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

The compound acts by binding to the active site of HDAC6, inhibiting its enzymatic activity. This inhibition results in increased levels of acetylated histones, promoting gene expression associated with various cellular processes such as differentiation and apoptosis.

Therapeutic Implications

The selective inhibition of HDAC6 has significant therapeutic implications:

- Cancer Treatment : HDAC6 inhibitors are being explored for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.

- Neurological Disorders : Given the role of HDAC6 in neurodegenerative diseases, such as Alzheimer's disease, this compound may have neuroprotective effects.

- Inflammatory Diseases : The modulation of inflammatory pathways through HDAC6 inhibition suggests potential applications in treating autoimmune conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their impacts on various diseases. Below is a summary table of findings from relevant research:

Scientific Research Applications

Medicinal Chemistry

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Key Applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy.

- Antimicrobial Properties : Compounds containing sulfonamide moieties are known for their antibacterial effects. They inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth.

Pharmacological Studies

The pharmacological profile of this compound has been evaluated through various studies focusing on its efficacy and safety.

Pharmacodynamics:

- Mechanism of Action : The compound's mechanism involves interaction with specific receptors or enzymes, potentially modulating biological pathways related to inflammation and infection.

Pharmacokinetics:

- Absorption and Metabolism : Preliminary studies suggest favorable absorption characteristics, but detailed pharmacokinetic profiling is required to understand its metabolism and excretion pathways fully.

Biochemical Research

In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and cellular mechanisms.

Applications in Research:

- Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of enzymes involved in metabolic pathways, providing insights into drug design and development.

- Cellular Assays : Researchers utilize this compound in cellular assays to evaluate its effects on cell viability, proliferation, and apoptosis, contributing to the understanding of its therapeutic potential.

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

| Case Study Title | Focus | Findings |

|---|---|---|

| Anticancer Efficacy of Sulfonamide Derivatives | Evaluated the anticancer properties of related compounds | Demonstrated significant apoptosis induction in cancer cell lines |

| Antimicrobial Activity Assessment | Investigated the antibacterial effects against various pathogens | Showed promising results against resistant bacterial strains |

| Mechanistic Studies on Enzyme Inhibition | Explored the interaction with specific enzymes | Identified potential pathways for drug development |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide with structurally or functionally related compounds, based on the provided evidence:

*Molecular weights estimated based on formula where explicit data were unavailable.

Key Comparative Insights:

Sulfonamide vs. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide contains an acetamide group, which may reduce solubility but improve metabolic stability compared to sulfonamides .

Morpholine vs. Other Heterocycles: The morpholine ring in the target compound and N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide improves water solubility and pharmacokinetic properties compared to non-heterocyclic analogs.

Aromatic Systems :

- The phenyl group in the target compound may engage in hydrophobic interactions similar to naphthalene in (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine .

- Thiophene derivatives (e.g., ) are often utilized in drug design for their metabolic stability and electronic properties.

Research Findings and Methodological Considerations

- Structural Analysis : Tools like Mercury CSD (for crystal packing visualization ) and SHELX (for crystallographic refinement ) could elucidate the target compound’s conformational preferences and intermolecular interactions.

- Impurity Profiling : Pharmacopeial standards (e.g., ) highlight the importance of controlling impurities in sulfonamide and amine derivatives, which may inform synthetic optimization for the target compound.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amination | Morpholine, DCM, RT, 12h | 85 | 92% |

| Sulfonylation | Phenylethanesulfonyl chloride, 0°C, 4h | 65 | 89% |

| Purification | Column chromatography (EtOAc/hexane) | – | 98% |

Q. Table 2. Computational Tools for Target Interaction Analysis

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Docking | Binding energy (kcal/mol) |

| GROMACS | MD Simulation | RMSD (Å) |

| B3LYP/6-31G* | DFT | HOMO-LUMO gap (eV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.